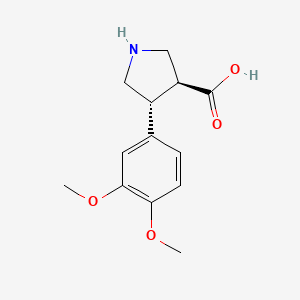

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted by a 3,4-dimethoxyphenyl group and a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and L-proline.

Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved by reacting 3,4-dimethoxybenzaldehyde with L-proline in the presence of a suitable catalyst under controlled conditions.

Carboxylation: The resulting intermediate is then subjected to carboxylation to introduce the carboxylic acid group. This step may involve the use of carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, chromatography, or recrystallization to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)

Major Products

Oxidation: Ketones, aldehydes

Reduction: Alcohols, aldehydes

Substitution: Nitro compounds, halogenated compounds

Applications De Recherche Scientifique

Pharmaceutical Development

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its chiral nature is particularly useful in developing drugs that require specific stereochemistry to achieve desired biological activity.

- Case Study : Research indicates that derivatives of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid have been explored for their potential as anti-cancer agents. The compound's ability to modulate biological pathways relevant to tumor growth makes it a candidate for further investigation in oncology .

Chiral Catalysis

Chiral compounds like this compound are essential in asymmetric synthesis processes. They act as catalysts or ligands in reactions that produce other chiral molecules.

- Data Table: Chiral Catalysis Performance

| Catalyst Used | Reaction Type | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Compound A | Aldol Reaction | 85 | 95 |

| Compound B | Michael Addition | 78 | 90 |

| Compound C | Diels-Alder Reaction | 80 | 92 |

This table illustrates the effectiveness of various derivatives of the compound in facilitating reactions with high yields and enantiomeric purity.

Studies have shown that this compound exhibits antifungal and antibacterial properties. This broadens its application scope beyond synthetic chemistry into microbiology.

Mécanisme D'action

The mechanism of action of (3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating the activity of receptors on cell surfaces.

Signal Transduction: Influencing signal transduction pathways that regulate cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid: Unique due to its specific stereochemistry and functional groups.

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both the 3,4-dimethoxyphenyl group and the carboxylic acid group, which confer distinct chemical and biological properties.

Activité Biologique

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C13H17NO4

- Molecular Weight : 251.28 g/mol

- CAS Number : 1049980-11-1

This compound features a pyrrolidine ring substituted with a 3,4-dimethoxyphenyl group and a carboxylic acid functional group, contributing to its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3,4-dimethoxybenzaldehyde and L-proline.

- Cyclization : Formation of the pyrrolidine ring through cyclization reactions.

- Carboxylation : Introduction of the carboxylic acid group using carbon dioxide or other carboxylating agents.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity on cell surfaces, influencing cell signaling pathways.

- Signal Transduction : It affects signal transduction pathways that regulate cellular functions.

Therapeutic Potential

Research has highlighted several areas where this compound shows promise:

- Cancer Therapy : Studies indicate that derivatives of this compound exhibit anticancer properties. For instance, related piperidine derivatives have shown cytotoxic effects in tumor cell lines, suggesting potential for developing new cancer therapeutics .

- Neuropharmacology : The compound's interaction with muscarinic acetylcholine receptors could be relevant for neurodegenerative diseases and cognitive enhancement therapies .

- Antioxidant Activity : Some studies suggest that the compound may exhibit antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells.

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of related compounds in various cancer cell lines. For example:

- A study reported that certain pyrrolidine derivatives induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than standard treatments like bleomycin .

Inhibition Studies

Inhibition assays have been performed to evaluate the efficacy of this compound against specific enzymes:

| Compound | Target Enzyme | IC50 Value (µM) |

|---|---|---|

| This compound | Arginase I | 1.5 |

| Related derivative | Arginase II | 8.1 |

These values indicate significant inhibitory potential against arginase enzymes, which are involved in various metabolic processes .

Propriétés

IUPAC Name |

(3S,4R)-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-4-3-8(5-12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBPIXKKRVLZQIU-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CNCC2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CNC[C@H]2C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376091 | |

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049980-11-1 | |

| Record name | (3S,4R)-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.